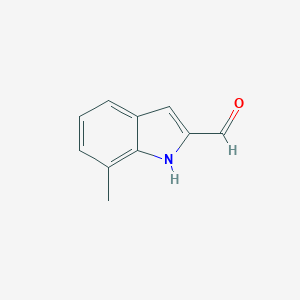

7-Methyl-1H-indole-2-carbaldehyde

Description

7-Methyl-1H-indole-2-carbaldehyde (CAS 1796-37-8) is an indole derivative with a methyl substituent at the 7-position and an aldehyde functional group at the 2-position. Its molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. The compound requires storage under inert conditions at 2–8°C to maintain stability . The aldehyde group at position 2 renders it reactive toward nucleophilic addition and condensation reactions, making it a valuable intermediate in synthetic organic chemistry and pharmaceutical research.

Properties

IUPAC Name |

7-methyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-2-4-8-5-9(6-12)11-10(7)8/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEAKVBPGCWZRSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629559 | |

| Record name | 7-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796-37-8 | |

| Record name | 7-Methyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Protocol

A solution of 2-hydroxymethyl-7-methylindole (4 g) in dichloromethane (250 mL) is treated with activated MnO₂ (10 g) and stirred at room temperature for 20–30 hours. Reaction progress is monitored via thin-layer chromatography (TLC), with additional MnO₂ (2–3 g) added if necessary. Filtration and solvent evaporation yield the crude aldehyde, which is crystallized from ethanol or dichloromethane.

Key Considerations:

-

Substrate Preparation : The hydroxymethyl precursor is synthesized via LiAlH₄ reduction of methyl 7-methylindole-2-carboxylate. For example, methyl 4-methoxyindole-2-carboxylate reduced with LiAlH₄ in 1,4-dioxane at reflux (15 hours) affords 4-methoxy-2-methylindole in 99% yield. Adapting this to 7-methyl substrates requires analogous ester intermediates.

-

Oxidation Efficiency : MnO₂ selectively oxidizes benzylic alcohols without over-oxidation to carboxylic acids, making it ideal for aldehyde synthesis.

Vilsmeier-Haack Formylation

While traditionally used for C3 formylation, modified Vilsmeier conditions can target C2 in activated indoles. The extended Vilsmeier reaction with 3-dimethylaminopropenal and phosphoryl chloride introduces α,β-unsaturated aldehydes.

Reaction Adaptability

For 7-methylindole, electrophilic substitution at C2 is feasible if the indole is activated by electron-donating groups. A proposed pathway involves:

Limitations:

-

Regioselectivity : Dominant C3 reactivity in unsubstituted indoles necessitates directing groups or steric hindrance to favor C2 substitution.

-

Substrate Activation : Methoxy or methyl groups at C5/C7 enhance C2 reactivity, as seen in dimethoxyindole derivatives.

Hemetsberger–Knittel Synthesis to Carboxylate Intermediates

The Hemetsberger–Knittel reaction constructs indole-2-carboxylates from azidocinnamates, which can be reduced to aldehydes.

Synthetic Pathway

-

Knoevenagel Condensation : Methyl 2-azidoacetate reacts with substituted benzaldehydes to form azidocinnamates.

-

Thermolytic Cyclization : Heating azidocinnamates induces cyclization to indole-2-carboxylates.

-

Reduction and Oxidation : LiAlH₄ reduces the ester to 2-hydroxymethylindole, followed by MnO₂ oxidation.

Optimization Insights:

-

Cyclization Yield : Improved by optimizing reaction temperature and stoichiometry in the Knoevenagel step.

-

Regioisomer Control : Electron-withdrawing substituents on benzaldehyde favor 5-substituted indoles, while electron-donating groups favor 7-substituted products.

Directed C–H Functionalization

Transition-metal-catalyzed C–H activation offers a streamlined route to 7-methyl-1H-indole-2-carbaldehyde.

Palladium-Catalyzed Formylation

A hypothetical protocol involves:

Challenges:

-

Catalyst Compatibility : Ensuring regioselectivity without side reactions at C3 or C5.

-

Protecting Group Strategy : SEM groups are preferred for stability under formylation conditions.

Comparative Analysis of Methods

*Estimated based on analogous reactions.

Scientific Research Applications

7-Methyl-1H-indole-2-carbaldehyde has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.

Biology: The compound is used in the study of indole-based biological pathways and interactions.

Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methyl-1H-indole-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The indole ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to proteins and other macromolecules.

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS 16381-48-9)

- Structural Features : Chlorine substituent at position 7, methyl at position 3, and a carboxylic acid group at position 2.

- Molecular Weight: 209.63 g/mol (C₁₀H₈ClNO₂).

- Key Differences :

Methyl 7-methoxy-1H-indole-2-carboxylate (CAS 84638-71-1)

- Structural Features : Methoxy group at position 7, methyl ester at position 2.

- Molecular Weight: 205.21 g/mol (C₁₁H₁₁NO₃).

- Key Differences :

- The methoxy group (electron-donating) at position 7 increases electron density on the indole ring, altering reactivity in electrophilic substitution compared to the 7-methyl group.

- The ester group at position 2 is less reactive toward nucleophiles than the aldehyde, making it more stable under basic conditions .

- Synthetic Relevance : Cited in methodologies for heterocycle synthesis, emphasizing its utility in constructing fused indole systems .

7-Methoxy-1-(2-methoxyethyl)-1H-indole-2-carbaldehyde (CAS 3018157-54-2)

- Structural Features : Methoxy group at position 7, 2-methoxyethyl substituent on nitrogen, and aldehyde at position 2.

- Molecular Weight: 233.26 g/mol (C₁₃H₁₅NO₃).

- Key Differences :

- The 2-methoxyethyl group on nitrogen enhances solubility in polar aprotic solvents compared to the unsubstituted NH in the target compound.

- Predicted boiling point (397.6°C) and density (1.14 g/cm³) suggest higher thermal stability than 7-methyl-1H-indole-2-carbaldehyde, though experimental data for the latter are unavailable .

Comparative Data Table

Research Findings and Reactivity Insights

- Electronic Effects: Methyl (7-CH₃) and methoxy (7-OCH₃) groups differ in electronic influence: methoxy is strongly electron-donating, activating the ring toward electrophilic attack, whereas methyl exerts a weaker inductive effect .

- Functional Group Reactivity :

- Aldehydes (e.g., 7-methyl and 7-methoxy derivatives) undergo nucleophilic additions (e.g., Grignard reactions), while esters and carboxylic acids participate in hydrolysis or amidation .

Biological Activity

7-Methyl-1H-indole-2-carbaldehyde is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structure, exhibits potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and enzyme inhibition. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 159.19 g/mol. Its structure features a fused benzene and pyrrole ring with a methyl group at the 7-position and an aldehyde functional group at the 2-position. This configuration contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can bind to specific enzymes and receptors, modulating cellular processes such as:

- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes involved in cancer cell proliferation.

- Gene Expression Modulation : The compound can influence signaling pathways that regulate gene expression.

- Antimicrobial Activity : Indole derivatives, including this compound, have demonstrated effectiveness against a range of microbial pathogens.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and affecting cell cycle progression.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 5.6 | Induction of apoptosis |

| MDA-MB-231 (Breast) | 4.3 | Inhibition of cell proliferation |

| HT-29 (Colon) | 6.1 | Modulation of signaling pathways |

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for its antimicrobial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria.

| Microorganism | MIC (µg/mL) | Type |

|---|---|---|

| Staphylococcus aureus | 32 | Gram-positive |

| Escherichia coli | 64 | Gram-negative |

| Candida albicans | 16 | Fungal |

Case Studies

-

Case Study on Anticancer Activity :

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent inhibition of cell growth with an IC50 value of 5.6 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis . -

Case Study on Antimicrobial Effects :

In a separate study focusing on antimicrobial properties, researchers tested the compound against various bacterial strains. The results showed that it effectively inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent .

Q & A

Q. What are the recommended synthetic routes for 7-methyl-1H-indole-2-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves regioselective functionalization of indole derivatives. Key steps include:

- Vilsmeier-Haack Reaction : Formylation at the 2-position using POCl₃ and DMF under controlled temperatures (0–5°C) to avoid over-halogenation .

- Catalytic Oxidation : Manganese(IV) oxide in dichloromethane (DCM) at 25°C for 2 hours achieves high yields (85%) with minimal side products .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water mixtures improves purity (>98% by HPLC) .

Q. Optimization Considerations :

- Temperature control during formylation prevents decomposition.

- Catalyst loading (e.g., 1.2 equiv. MnO₂) balances cost and efficiency.

- Solvent polarity adjustments minimize byproducts like 7-methylindole-3-carbaldehyde.

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Resolve ambiguities in regiochemistry. Use SHELX for refinement, ensuring R-factor < 5% and thermal displacement parameters align with expected molecular motion .

- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 160.1) validates molecular weight. Fragmentation patterns (e.g., loss of CHO group at m/z 133) confirm structural integrity .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps (e.g., formylation) .

- Waste Management : Segregate halogenated byproducts (e.g., POCl₃ residues) for professional disposal. Neutralize acidic waste with sodium bicarbonate before disposal .

- Emergency Procedures : In case of exposure, rinse skin with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .

Advanced Research Questions

Q. How can computational docking studies predict the binding interactions of this compound with biological targets?

Methodological Answer:

- Software Setup : Use AutoDock4 with flexible side-chain modeling for receptors. Define the binding pocket using crystallographic data (PDB ID: e.g., 3ERT for estrogen receptors) .

- Docking Parameters :

- Validation : Compare docking scores (ΔG < -8 kcal/mol) with known inhibitors. Use UCSF Chimera to visualize hydrogen bonds between the aldehyde group and Lysine residues .

Q. How should researchers address contradictions in crystallographic data for this compound derivatives?

Methodological Answer:

- Data Validation :

- Common Pitfalls :

Q. What strategies resolve discrepancies in spectroscopic data for synthetic intermediates?

Methodological Answer:

- Case Example : A reported ¹H NMR signal at δ 7.2 ppm (assigned to H-4) conflicts with DFT-calculated shifts (δ 7.4 ppm).

- Resolution Steps :

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Methodological Answer:

- Functional Group Modifications :

- Assay Design :

Q. What methodologies enable regioselective functionalization of this compound for drug discovery?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.